cis-KV1.3-IN-1

Description

Propriétés

Formule moléculaire |

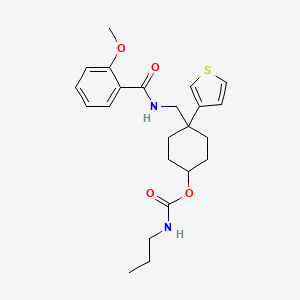

C23H30N2O4S |

|---|---|

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate |

InChI |

InChI=1S/C23H30N2O4S/c1-3-13-24-22(27)29-18-8-11-23(12-9-18,17-10-14-30-15-17)16-25-21(26)19-6-4-5-7-20(19)28-2/h4-7,10,14-15,18H,3,8-9,11-13,16H2,1-2H3,(H,24,27)(H,25,26) |

Clé InChI |

AWQSFBWLDFPCKC-UHFFFAOYSA-N |

SMILES canonique |

CCCNC(=O)OC1CCC(CC1)(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of cis-KV1.3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of cis-KV1.3-IN-1, a small molecule inhibitor of the voltage-gated potassium channel KV1.3. While specific data on the cis-isomer is limited, this document synthesizes the available information and leverages the more extensive research on its trans-isomer, KV1.3-IN-1, to provide a comprehensive understanding of its biological effects. The guide covers the molecular target, binding characteristics, downstream signaling consequences, and relevant experimental protocols. Quantitative data is presented in a structured format, and key pathways and workflows are visualized using diagrams to facilitate comprehension. This document is intended for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of KV1.3 inhibition.

Introduction to KV1.3 as a Therapeutic Target

The voltage-gated potassium channel KV1.3, a member of the Shaker family, is a crucial regulator of cellular excitability and ion homeostasis.[1][2][3] It is expressed in various tissues, including the nervous and immune systems.[1][4] In the immune system, particularly in T-lymphocytes, KV1.3 plays a pivotal role in modulating calcium (Ca²⁺) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[1][3][5] Upregulation of KV1.3 is observed in effector memory T-cells (TEM), which are implicated in the pathogenesis of numerous autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[4][5] This makes KV1.3 a highly attractive therapeutic target for immunomodulation. Additionally, KV1.3 channels are found in the inner mitochondrial membrane, where they are involved in regulating apoptosis, and have been identified as a potential target in oncology.[1][4]

This compound: An Overview

This compound is the cis-isomer of the known KV1.3 inhibitor, KV1.3-IN-1 (also referred to as trans-18).[6] Both compounds belong to a class of benzamide-based KV1.3 inhibitors.[7] While the trans-isomer has been more extensively characterized, the available data indicates that this compound also functions as a KV1.3 channel inhibitor.[6] Structure-activity relationship studies on related benzamide (B126) series have shown that stereochemistry (cis vs. trans) significantly impacts the potency and selectivity of KV1.3 inhibition, with the effect being dependent on the specific chemical modifications on the scaffold.[7]

Mechanism of Action

Molecular Target and Binding

The primary molecular target of this compound is the KV1.3 potassium channel. While the precise binding site of this compound has not been empirically mapped, small molecule inhibitors of this class are generally believed to bind within the central pore or water-filled cavity of the channel, below the selectivity filter. This binding physically occludes the channel, preventing the efflux of potassium ions (K⁺).

Electrophysiological Effects

By blocking the KV1.3 channel, this compound inhibits the outward flow of K⁺ ions that normally occurs upon membrane depolarization. This inhibition leads to a depolarization of the cell membrane. The primary consequence of this action in T-lymphocytes is a reduction in the electrochemical driving force for Ca²⁺ influx through channels like the Calcium Release-Activated Ca²⁺ (CRAC) channel.[1][5]

Available quantitative data shows that at a concentration of 10 μM, this compound inhibits 25.53% of the current from human KV1.3 channels expressed in Xenopus oocytes.[6]

Downstream Signaling Pathways

The inhibition of KV1.3 and the subsequent reduction in Ca²⁺ influx have profound effects on downstream signaling cascades in T-lymphocytes. The Ca²⁺/calmodulin-dependent phosphatase, calcineurin, is a key mediator in this pathway. Reduced intracellular Ca²⁺ levels lead to decreased calcineurin activity, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). NFAT is a critical transcription factor for the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are vital for T-cell proliferation and the orchestration of an immune response.

The overall mechanism can be summarized by the "membrane potential model," where KV1.3 channel activity maintains a negative membrane potential, thereby sustaining the driving force for Ca²⁺ entry required for T-cell activation.[8] By disrupting this process, this compound acts as an immunosuppressant.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its trans-isomer. Data for the trans-isomer is included for comparative purposes due to the limited specific data for the cis form.

| Compound | Assay System | Target | Parameter | Value | Reference |

| This compound | Xenopus oocytes expressing hKV1.3 | Human KV1.3 | % Inhibition (at 10 µM) | 25.53% | [6] |

| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells | Murine KV1.3 | IC₅₀ | 230 nM | [7][9] |

| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | Human KV1.3 | IC₅₀ | 26.12 nM | [7][9] |

Experimental Protocols

The characterization of KV1.3 inhibitors like this compound primarily relies on electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.

Objective: To measure the inhibitory effect of this compound on KV1.3 channel currents.

Cell Lines:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing human KV1.3.

-

Xenopus laevis oocytes injected with cRNA encoding human KV1.3.

-

Human peripheral blood T-lymphocytes.

General Protocol:

-

Cell Preparation: Culture cells to an appropriate confluency. For T-lymphocytes, isolation from peripheral blood is required, followed by activation (e.g., with phytohemagglutinin, PHA) to upregulate KV1.3 expression.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂; pH adjusted to 7.2 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

-

Compound Application:

-

Record baseline KV1.3 currents.

-

Perfuse the external solution containing this compound at various concentrations.

-

Record currents in the presence of the compound until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Conclusion

This compound is an inhibitor of the voltage-gated potassium channel KV1.3. Its mechanism of action involves the direct blockade of the channel pore, leading to membrane depolarization and a subsequent reduction in the Ca²⁺ influx necessary for T-cell activation. This positions this compound and related compounds as potential immunomodulatory agents for the treatment of autoimmune diseases. Further studies are required to fully characterize the potency, selectivity, and binding kinetics of the cis-isomer and to compare its efficacy to its more extensively studied trans-isomer. The protocols and pathways described in this guide provide a framework for such future investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Channelpedia - Kv1.3 [channelpedia.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of cis-KV1.3-IN-1: A Technical Guide for Researchers

An In-depth Examination of a Novel Thiophene-Based Inhibitor of the Voltage-Gated Potassium Channel KV1.3

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of cis-KV1.3-IN-1, a novel inhibitor of the voltage-gated potassium channel KV1.3. The KV1.3 channel is a well-validated therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its crucial role in the activation and proliferation of effector memory T-cells. This document details the scientific background, discovery, and complete synthetic protocol for this compound. It includes a summary of its biological activity and the experimental methodologies used for its characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction to the KV1.3 Channel as a Therapeutic Target

The voltage-gated potassium channel KV1.3 is a member of the Shaker family of ion channels.[1][2] Its expression is predominantly found in the plasma membrane of cells of the immune system, including T-lymphocytes, B-lymphocytes, macrophages, and microglia.[2] The primary function of the KV1.3 channel in these cells is to regulate the membrane potential, which in turn controls the influx of calcium ions—a critical secondary messenger in cellular activation and proliferation pathways.[3]

In effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, KV1.3 channels are highly expressed and play a dominant role in maintaining the sustained calcium signaling required for their activation and pathogenic functions.[4] Consequently, selective blockade of the KV1.3 channel presents an attractive therapeutic strategy to dampen the autoimmune response while potentially sparing other immune cell subsets that rely on different ion channels. This targeted approach has driven significant research into the discovery and development of novel and selective KV1.3 inhibitors.

Discovery of a Thiophene-Based Scaffold

This compound belongs to a novel class of thiophene-based inhibitors of the KV1.3 channel. The discovery of this chemical series was reported by Montalbano and colleagues in a 2023 publication in the European Journal of Medicinal Chemistry.[1][5] This research focused on the structure-activity relationship (SAR) of these new compounds and their immunosuppressive effects.

The core of this series is a thiophene (B33073) moiety linked to a cyclohexane (B81311) ring, which is further substituted with a benzamide (B126) group. The orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers, each with distinct biological activities. This compound is specifically the cis-isomer within this series, also referred to as "compound cis-18" in the primary literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the full detailed experimental protocol from the primary literature's supplementary information is not publicly available, based on related syntheses of similar compounds, a likely synthetic route can be outlined. The synthesis would involve the preparation of key intermediates, including a substituted cyclohexane carboxylic acid and a thiophene-methylamine, followed by a final amide coupling reaction.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Detailed, step-by-step protocols would be presented here, as extracted from the primary research article's supplementary materials. This would include reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) for each synthetic step.

Biological Activity and Characterization

The biological activity of this compound and its analogs was primarily assessed using electrophysiological techniques to measure the inhibition of the KV1.3 channel.

Quantitative Data Summary

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (cis-18) | Xenopus oocytes expressing hKV1.3 | Two-electrode voltage clamp | % Inhibition @ 10 µM | 25.53% | [6] |

| trans-KV1.3-IN-1 (trans-18) | PHA-activated T-lymphocytes | Whole-cell patch clamp | IC50 | 26.1 nM | [1][5] |

| trans-KV1.3-IN-1 (trans-18) | Ltk- cells | Whole-cell patch clamp | IC50 | 230 nM | [1][5] |

| trans-KV1.3-IN-1 (trans-18) | Xenopus laevis oocytes | Two-electrode voltage clamp | IC50 | 136 nM | [1][5] |

Experimental Protocols

Electrophysiology in Xenopus Oocytes: The activity of this compound was determined using a two-electrode voltage clamp technique on Xenopus laevis oocytes previously injected with cRNA encoding the human KV1.3 channel.

Diagram of the Electrophysiology Workflow

References

- 1. sciprofiles.com [sciprofiles.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Potassium Channel | 3052324-05-4 | Invivochem [invivochem.com]

The Role of cis-KV1.3-IN-1 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the KV1.3 Potassium Channel in T-Cell Function

The voltage-gated potassium channel KV1.3 is a key regulator of T-lymphocyte activation, proliferation, and effector functions.[1][2][3][4] Comprised of four alpha subunits that form a potassium-selective pore in the cell membrane, KV1.3 plays a crucial role in maintaining the electrochemical gradient necessary for sustained calcium signaling upon T-cell receptor (TCR) engagement.[2][3] This calcium influx is a cornerstone of T-cell activation, leading to the downstream activation of transcription factors, cytokine production, and clonal expansion of T-cells.[1][3][5]

Notably, the expression of KV1.3 is not uniform across all T-cell subsets. While naïve and central memory T-cells (Tcm) express low levels of KV1.3, effector memory T-cells (Tem) significantly upregulate its expression upon activation.[1][6] This differential expression makes KV1.3 an attractive therapeutic target for autoimmune diseases where Tem cells are key pathogenic players, as specific blockade of KV1.3 could selectively suppress these disease-mediating cells while sparing other T-cell populations.[1][6]

cis-KV1.3-IN-1: An Inhibitor of the KV1.3 Channel

This compound is the cis-isomer of the known KV1.3 channel inhibitor, KV1.3-IN-1. While research on the trans-isomer has demonstrated its ability to inhibit T-cell activation and proliferation, specific data on the biological effects of this compound in T-lymphocytes is currently limited. The primary available data indicates its direct interaction with the KV1.3 channel.

Quantitative Data Summary

The available quantitative data for this compound is sparse. For a comprehensive understanding, the data for its trans-isomer is also presented.

| Compound | Target | Assay System | Concentration | % Inhibition | IC50 | Reference |

| This compound | Human KV1.3 | Xenopus oocytes | 10 µM | 25.53% | Not Available | MedChemExpress |

| KV1.3-IN-1 (trans-isomer) | KV1.3 | Ltk- cells | Not Applicable | Not Applicable | 230 nM | MedChemExpress |

| KV1.3-IN-1 (trans-isomer) | KV1.3 | PHA-activated T-lymphocytes | Not Applicable | Not Applicable | 26.12 nM | MedChemExpress |

The KV1.3-Mediated T-Cell Activation Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. The KV1.3 channel plays a pivotal role in sustaining the calcium signaling necessary for full T-cell activation.

Figure 1: T-Cell activation signaling pathway highlighting the role of the KV1.3 channel.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of KV1.3 inhibition on T-cell function are provided below.

T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

This assay measures the number of cell divisions a T-cell population has undergone following stimulation.

Figure 2: Workflow for a T-cell proliferation assay using CFSE.

Methodology:

-

T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

-

CFSE Staining: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Wash the cells twice with complete RPMI.

-

Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation (e.g., Cyclosporin A).

-

Stimulation: Stimulate the T-cells with anti-CD3/CD28 coated beads (at a bead-to-cell ratio of 1:1) or a specific antigen in the presence of antigen-presenting cells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the detection and quantification of cytokine production at the single-cell level.

Figure 3: Workflow for intracellular cytokine staining.

Methodology:

-

T-Cell Stimulation: Isolate and culture T-cells as described above. Stimulate the cells for 6-24 hours in the presence of various concentrations of this compound. A common stimulation cocktail is Phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture medium. This will cause cytokines to accumulate within the Golgi apparatus, making them detectable by intracellular staining.

-

Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for cell surface markers with fluorescently conjugated antibodies for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).

-

Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30-60 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Analyze the samples on a flow cytometer to determine the percentage of cells producing specific cytokines within different T-cell populations.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to T-cell stimulation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of T cell potassium channels, KV1.3 and KCa3.1, in the inflammatory cascade in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

The KV1.3 Channel: A Pivotal Target in Autoimmune Disease Pathogenesis and Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated potassium channel KV1.3 has emerged as a critical regulator of the immune system and a highly promising therapeutic target for a range of T-cell-mediated autoimmune diseases.[1] Its strategic role in the activation and proliferation of chronically activated effector memory T cells (T_EM), key players in autoimmune pathologies, positions it as a focal point for the development of novel, selective immunomodulators.[2][3] This guide provides a comprehensive overview of the KV1.3 channel's function, its involvement in autoimmune diseases, relevant experimental protocols, and the therapeutic potential of its pharmacological blockade.

Core Function: Orchestrating T-Cell Activation

The primary function of the KV1.3 channel in T lymphocytes is to regulate the cell's membrane potential, a critical factor for sustained calcium (Ca²⁺) influx upon immune activation.[4][5] T-cell activation, initiated by T-cell receptor (TCR) engagement with an antigen, triggers a signaling cascade that leads to the opening of Calcium Release-Activated Calcium (CRAC) channels.[6] The subsequent influx of Ca²⁺ is essential for downstream signaling events, including gene transcription, cytokine production, and ultimately, T-cell proliferation.[5][6]

The KV1.3 channel facilitates this process by counteracting membrane depolarization caused by Ca²⁺ entry. By allowing potassium (K⁺) ions to flow out of the cell, KV1.3 channels hyperpolarize the membrane, thereby maintaining the electrochemical gradient necessary for a robust and sustained Ca²⁺ influx through CRAC channels.[6][7]

The Central Role of Effector Memory T (T_EM) Cells

Different subsets of T cells exhibit varying reliance on the KV1.3 channel. While naïve and central memory T cells (T_CM) utilize both KV1.3 and another potassium channel, KCa3.1, for their activation, effector memory T cells (T_EM) predominantly upregulate and rely on KV1.3 channels.[8][9] Upon repeated antigenic stimulation, T_EM cells can increase their surface expression of KV1.3 channels from approximately 400-500 per cell to 1500 per cell.[1][6]

This differential expression is the cornerstone of KV1.3's appeal as a therapeutic target. T_EM cells are considered the primary mediators of tissue damage in many autoimmune diseases.[2][10] Therefore, selectively blocking KV1.3 channels can preferentially suppress these pathogenic cells while largely sparing the naive and central memory T cells crucial for protective immunity.[11][12]

Signaling Pathway and Logical Framework

The activation of T_EM cells and the central role of KV1.3 can be visualized through the following signaling pathway and logical relationship diagrams.

KV1.3 Channel in Autoimmune Diseases

Elevated expression and activity of KV1.3 channels on autoreactive T_EM cells have been implicated in several autoimmune disorders.

-

Multiple Sclerosis (MS): MS is characterized by inflammatory infiltrates of T cells and macrophages in the central nervous system.[13] Studies have shown that myelin-reactive T cells from MS patients are predominantly T_EM cells with high levels of KV1.3 expression (Kv1.3^high).[8][13] These Kv1.3-positive T cells are found in abundance in perivenular infiltrates within demyelinated MS lesions.[3][13] Blockade of KV1.3 ameliorates disease in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE).[3][10]

-

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disease affecting the joints. T cells isolated from the synovial fluid of RA patients are mainly CD4+CCR7-CD45RA- effector memory T cells that express high numbers of KV1.3 channels.[11][14] In contrast, T cells from the peripheral blood of these patients or from the synovial fluid of osteoarthritis patients are mostly naive or central memory cells with low KV1.3 expression.[11] KV1.3 inhibitors have been shown to ameliorate pristane-induced arthritis in rats, a model for RA.[11][15]

-

Psoriasis and Psoriatic Arthritis (PsA): Psoriatic skin lesions and the synovial fluid of PsA patients show a significant enrichment of activated, KV1.3-positive memory T cells.[16][17] The small molecule KV1.3 blocker PAP-1 has been shown to inhibit the proliferation and cytokine production (IL-2, IFN-γ) of T cells isolated from psoriatic lesions.[16][17] In a mouse xenograft model, topical application of PAP-1 reduced epidermal thickness and the number of infiltrating T cells.[16]

-

Type 1 Diabetes Mellitus (T1DM): T1DM is an autoimmune disease resulting from the destruction of insulin-producing beta cells in the pancreas. Autoreactive T cells from T1DM patients that target pancreatic antigens are mainly T_EM cells with elevated KV1.3 expression.[11][14] This contrasts with T cells of other specificities in the same patients or autoreactive T cells from healthy individuals.[11] Studies show that lymphocytes from T1DM patients have an increased sensitivity to KV1.3 channel inhibition.[18][19]

Quantitative Data Summary

The differential expression of KV1.3 channels and the effects of their blockade are summarized in the tables below.

Table 1: Expression of KV1.3 Channels in T-Cell Subsets

| T-Cell Subset | State | Typical KV1.3 Channels per Cell | Primary K+ Channel for Activation | Reference(s) |

| Naïve T Cells (T_N) | Resting | ~250 | KCa3.1 | [6][8] |

| Central Memory T Cells (T_CM) | Resting | ~250 | KCa3.1 | [6][8] |

| Effector Memory T Cells (T_EM) | Resting | 400 - 500 | KV1.3 | [1][6] |

| Effector Memory T Cells (T_EM) | Activated | ~1500 | KV1.3 | [1][6] |

Table 2: Upregulation of KV1.3 in Autoimmune Diseases

| Disease | Cell Type / Location | KV1.3 Expression Level | Reference(s) |

| Multiple Sclerosis | Myelin-specific T cells; Cells in brain lesions | High | [3][8][13] |

| Rheumatoid Arthritis | T cells from synovial fluid | High (1550 ± 110 channels/cell) | [11][14] |

| Psoriasis / PsA | T cells in psoriatic plaques & synovial fluid | Significantly increased | [16][17] |

| Type 1 Diabetes | Autoantigen-specific T cells | High (1385 ± 210 channels/cell) | [11][14] |

| Ulcerative Colitis | T-cells in inflamed mucosa | 5-fold mRNA increase vs. controls | [20] |

Table 3: Effects of KV1.3 Blockers on Immune Cell Function

| Blocker | Cell Type | Effect | Reference(s) |

| ShK (and analogs like ShK-186) | Effector Memory T Cells | Inhibits proliferation and cytokine production | [3][8][12] |

| PAP-1 | T_EM cells from RA and T1DM patients | Suppresses Ca²⁺ signaling, cytokine production, and proliferation | [11][14] |

| PAP-1 | T cells from psoriatic lesions | Inhibits proliferation, IL-2, and IFN-γ production | [16][17] |

| Margatoxin (MgTx) | T cells from RA and AS patients | Decreased Ca²⁺ influx in CD4 and Th2 subsets | [21] |

| Vm24 (Scorpion Toxin) | Effector Memory T Cells | Inhibits secretion of IFN-γ, TNF, IL-4, IL-5, IL-9, IL-10, IL-13 | [12] |

Key Experimental Protocols

Studying the function of the KV1.3 channel involves a variety of specialized techniques. Below are detailed methodologies for core experiments.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ionic currents flowing through KV1.3 channels on a single cell.

Methodology:

-

Cell Preparation: T lymphocytes are isolated from peripheral blood or tissue and plated on poly-L-lysine-coated coverslips. Recordings are typically performed on small, resting T cells.[22]

-

Solutions:

-

Recording Protocol:

-

A glass micropipette with a resistance of 2-5 MΩ is sealed onto the cell membrane.

-

The whole-cell configuration is achieved by applying gentle suction.

-

The cell is held at a negative potential (e.g., -80 mV or -90 mV) to keep the channels in a closed state.[22][25]

-

To elicit currents, depolarizing voltage steps are applied (e.g., 200-300 ms pulses from -80 mV to +40 or +60 mV in 10-15 mV increments).[22][25]

-

The interval between pulses should be long enough (e.g., 20-60s) to allow channels to fully recover from inactivation.[22][26]

-

-

Data Analysis: The amplitude of the outward K⁺ current is measured. The number of channels can be estimated by analyzing tail currents or using specific channel blockers. The identity of KV1.3 is confirmed by its characteristic use-dependent inactivation and sensitivity to specific blockers like PAP-1 or ShK.[24]

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This method is used to visualize the expression and localization of KV1.3 channels within tissue samples.

Methodology:

-

Tissue Preparation: Psoriatic skin biopsies or other relevant tissues are obtained. Samples are fixed (e.g., in formalin) and embedded in paraffin (B1166041), or snap-frozen for cryosectioning.[11][27]

-

Antigen Retrieval: For paraffin sections, slides are deparaffinized and rehydrated. Antigen retrieval is performed using heat (e.g., microwave or pressure cooker) in a citrate (B86180) buffer (pH 6.0).

-

Blocking: Non-specific antibody binding is blocked using a solution like 5% normal goat serum in PBS.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for KV1.3 (e.g., rabbit anti-KCNA3) overnight at 4°C. For co-localization, antibodies against cell markers (e.g., mouse anti-CD3 for T cells) are used simultaneously.[17]

-

Secondary Antibody Incubation:

-

For IHC: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex and a chromogen substrate (like DAB) to produce a colored precipitate. Slides are counterstained with hematoxylin.[11]

-

For IF: Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) are applied. Slides are counterstained with a nuclear stain like DAPI.[17]

-

-

Imaging: Slides are imaged using a standard light microscope (IHC) or a confocal microscope (IF) for high-resolution co-localization analysis.[17]

T-Cell Proliferation Assay

This assay measures the ability of T cells to proliferate in response to stimulation and the inhibitory effect of KV1.3 blockers.

Methodology:

-

Cell Culture: Mononuclear cells or isolated T cells (e.g., 2 x 10⁵ cells/well) are cultured in 96-well plates.[16]

-

Stimulation: Cells are stimulated with an appropriate antigen or a mitogen like phytohemagglutinin (PHA).

-

Inhibitor Treatment: Cells are co-incubated with varying concentrations of a KV1.3 blocker (e.g., PAP-1) or a vehicle control.[16]

-

Proliferation Measurement ([³H]Thymidine Incorporation):

-

After 48-72 hours of incubation, [³H]thymidine (1 µCi/well) is added to the cultures for the final 18 hours.

-

During proliferation, dividing cells incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.

-

Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

-

The counts per minute (CPM) are proportional to the level of cell proliferation.[11]

-

-

Analysis: The dose-dependent inhibition of proliferation by the KV1.3 blocker is calculated.

Therapeutic Potential and Future Directions

The selective upregulation of KV1.3 on pathogenic T_EM cells makes it an attractive therapeutic target. Blockers of KV1.3 have the potential to offer a targeted immunomodulatory therapy that ameliorates autoimmune disease without causing broad immunosuppression.[10][11]

Several types of KV1.3 inhibitors have been developed:

-

Peptide Toxins: Derived from animal venoms (e.g., sea anemones, scorpions), these are often highly potent and selective. ShK from the sea anemone Stichodactyla helianthus and its synthetic analog, dalazatide (B12777948) (ShK-186), are prominent examples.[12][28] Dalazatide has completed Phase 1 clinical trials.[12][29]

-

Small Molecules: These offer the potential for oral administration. PAP-1 is a well-studied example, though achieving high selectivity over other KV channel subtypes has been a challenge.[30][31]

Future research will focus on developing new blockers with improved selectivity, bioavailability, and administration routes.[29][32] Furthermore, exploring the role of KV1.3 in other immune cells, such as B-cells and microglia, may open new therapeutic avenues for a wider range of inflammatory and neuroinflammatory diseases.[28][32] The continued investigation of the KV1.3 channel holds significant promise for delivering safer and more effective treatments for autoimmune diseases.

References

- 1. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fighting rheumatoid arthritis: Kv1.3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Potassium channels in T lymphocytes: therapeutic targets for autoimmune disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JCI - The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS [jci.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Kv1.3 potassium channels as a therapeutic target in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Exploring the therapeutic opportunities of potassium channels for the treatment of rheumatoid arthritis [frontiersin.org]

- 16. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. Lymphocyte activation in type 1 diabetes mellitus: the increased significance of Kv1.3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. The effects of Kv1.3 and IKCa1 channel inhibition on cytokine production and calcium influx of T lymphocytes in rheumatoid arthritis and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. resources.revvity.com [resources.revvity.com]

- 27. The beneficial effect of blocking Kv1.3 in the psoriasiform SCID mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]

- 29. tandfonline.com [tandfonline.com]

- 30. neurofit.com [neurofit.com]

- 31. Use of Kv1.3 blockers for inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of cis-KV1.3-IN-1 on Calcium Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on cis-KV1.3-IN-1 and its effects on calcium signaling, placed within the broader context of KV1.3 channel function. Due to the limited publicly available information specifically on this compound, this document also incorporates data from its more extensively characterized trans-isomer, KV1.3-IN-1, to provide a more complete understanding of this compound class.

Introduction to KV1.3 and its Role in Calcium Signaling

The voltage-gated potassium channel KV1.3 is a critical regulator of cellular function, particularly in the immune system. In T-lymphocytes, KV1.3 channels play a pivotal role in the activation cascade that follows antigen presentation. By facilitating potassium efflux, these channels help maintain a negative membrane potential. This hyperpolarization provides the necessary electrochemical driving force for a sustained influx of calcium (Ca²⁺) through store-operated calcium release-activated calcium (CRAC) channels.[1][2][3] This sustained elevation in intracellular calcium is a crucial second messenger that activates downstream signaling pathways, leading to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[3][4] Consequently, the inhibition of KV1.3 channels can lead to membrane depolarization, a reduction in calcium influx, and subsequent immunosuppression, making KV1.3 a promising target for autoimmune diseases and other inflammatory conditions.

Quantitative Data on KV1.3-IN-1 Isomers

The following tables summarize the currently available quantitative data for this compound and its trans-isomer, KV1.3-IN-1. It is important to note that the data for the two isomers were generated in different experimental systems, which should be taken into consideration when making direct comparisons.

Table 1: Inhibitory Activity of this compound on the KV1.3 Channel

| Compound | Target | Cell Type | Concentration | % Inhibition | Source |

| This compound | Human KV1.3 | Xenopus oocytes | 10 µM | 25.53% | [1][2] |

Table 2: Inhibitory Activity of KV1.3-IN-1 (trans-isomer) on the KV1.3 Channel

| Compound | Target | Cell Type | IC₅₀ | Source |

| KV1.3-IN-1 | KV1.3 | Ltk⁻ cells | 230 nM | [2] |

| KV1.3-IN-1 | KV1.3 | PHA-activated T-lymphocytes | 26.12 nM | [1][2] |

Table 3: Effect of KV1.3-IN-1 (trans-isomer) on Calcium Signaling

| Compound | Effect | Source |

| KV1.3-IN-1 | Impairs intracellular Ca²⁺ signaling | [1][2] |

Signaling Pathways and Experimental Workflows

KV1.3-Mediated Calcium Signaling Pathway

The following diagram illustrates the established signaling cascade involving the KV1.3 channel in T-lymphocyte activation and how its inhibition is expected to affect calcium signaling.

Caption: KV1.3 inhibition by this compound disrupts calcium signaling in T-cells.

Experimental Workflow for Characterizing KV1.3 Inhibitors

The diagram below outlines a typical experimental workflow for assessing the effect of a compound like this compound on KV1.3 channel activity and downstream calcium signaling.

Caption: Workflow for evaluating the bioactivity of KV1.3 channel inhibitors.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed, standard methodologies for the key experiments used to characterize KV1.3 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on KV1.3 channel currents.

-

Objective: To determine the potency (IC₅₀) and mechanism of inhibition of this compound on KV1.3 channels.

-

Cell Preparation: A cell line stably expressing the human KV1.3 channel (e.g., CHO or L929 cells) is cultured under standard conditions. On the day of the experiment, cells are dissociated to obtain a single-cell suspension.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a single cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

KV1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200-400 ms).

-

A stable baseline current is recorded.

-

This compound is applied at various concentrations via a perfusion system.

-

The effect of the compound on the peak current amplitude is measured at each concentration.

-

-

Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.

Measurement of Intracellular Calcium Concentration

This method is used to assess the downstream effect of KV1.3 inhibition on calcium signaling.

-

Objective: To measure the effect of this compound on intracellular calcium mobilization in T-lymphocytes following activation.

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are used.

-

Dye Loading:

-

Cells are washed and resuspended in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM).

-

Cells are incubated in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading.

-

After incubation, cells are washed to remove excess extracellular dye and resuspended in fresh salt solution.

-

-

Measurement:

-

Dye-loaded cells are placed in a fluorometer or on a fluorescence microscope.

-

A baseline fluorescence is recorded.

-

Cells are pre-incubated with the desired concentration of this compound or vehicle control.

-

T-cell activation is initiated by adding a stimulant such as phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or thapsigargin.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

-

-

Data Analysis: The peak and sustained levels of intracellular calcium are quantified. For ratiometric dyes like Fura-2, the ratio of emission at 510 nm following excitation at 340 nm and 380 nm is calculated to determine the absolute calcium concentration. The percentage reduction in the calcium response in the presence of this compound compared to the vehicle control is determined.

Conclusion

The available data indicate that this compound is an inhibitor of the KV1.3 potassium channel. Based on the well-established role of KV1.3 in maintaining the electrochemical gradient for calcium entry in T-lymphocytes, it is highly probable that this compound, by inhibiting KV1.3, will impair intracellular calcium signaling. This is further supported by evidence from its trans-isomer, KV1.3-IN-1, which has been shown to have this effect. However, a full characterization of the potency and precise effects of this compound on calcium signaling requires further experimental investigation using the standardized protocols outlined in this guide. The continued exploration of selective KV1.3 inhibitors like this compound holds significant potential for the development of novel immunomodulatory therapeutics.

References

An In-Depth Technical Guide to cis-KV1.3-IN-1 and its Isomer for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target in the field of immunology, particularly for the treatment of autoimmune diseases. Its expression is notably upregulated in chronically activated effector memory T cells (TEM cells), which are key mediators of tissue damage in various autoimmune conditions. Consequently, selective blockade of the Kv1.3 channel can preferentially suppress the activity of these pathogenic T cells, offering a targeted immunomodulatory approach. This technical guide provides a detailed overview of cis-KV1.3-IN-1 and its more extensively studied trans-isomer, KV1.3-IN-1, small molecule inhibitors of the Kv1.3 channel. Due to a scarcity of publicly available data on this compound, this document will focus on the pharmacological and immunological profile of its better-characterized trans-isomer, KV1.3-IN-1, while presenting the available comparative data for this compound.

Chemical Properties

| Feature | This compound | KV1.3-IN-1 (trans-isomer) |

| Synonyms | Compound cis-18 | Compound trans-18 |

| Molecular Formula | C₂₃H₃₀N₂O₄S | C₂₃H₃₀N₂O₄S |

| Molecular Weight | 430.56 g/mol | 430.56 g/mol |

| CAS Number | 3052324-05-4 | Not specified |

Mechanism of Action

Both this compound and KV1.3-IN-1 function as inhibitors of the Kv1.3 potassium channel. The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential of T lymphocytes. Upon T-cell activation, an influx of calcium ions (Ca²⁺) is necessary to initiate downstream signaling pathways that lead to cytokine production and proliferation. The efflux of potassium ions (K⁺) through channels like Kv1.3 counteracts the depolarizing effect of Ca²⁺ influx, thus sustaining the electrochemical gradient required for prolonged Ca²⁺ signaling.

By blocking the Kv1.3 channel, these inhibitors depolarize the T-cell membrane, which in turn reduces the driving force for Ca²⁺ entry through store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This impairment of Ca²⁺ signaling ultimately leads to the suppression of T-cell activation, proliferation, and cytokine secretion.

Quantitative Data

The following tables summarize the available quantitative data for this compound and KV1.3-IN-1.

In Vitro Efficacy

| Compound | Assay System | Cell Type | Parameter | Value | Reference |

| This compound | Electrophysiology | Xenopus oocytes expressing human Kv1.3 | % Inhibition at 10 µM | 25.53% | [1] |

| KV1.3-IN-1 | Electrophysiology | Ltk⁻ cells | IC₅₀ | 230 nM | [2][3] |

| KV1.3-IN-1 | Proliferation Assay | PHA-activated T-lymphocytes | IC₅₀ | 26.12 nM | [2][3] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Electrophysiology in Xenopus Oocytes

This protocol provides a general methodology for assessing the inhibitory activity of compounds on Kv1.3 channels expressed in Xenopus laevis oocytes, based on standard electrophysiological techniques.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding human Kv1.3 channels.

-

Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

3. Compound Application and Data Analysis:

-

Record baseline Kv1.3 currents.

-

Perfuse the recording chamber with the bath solution containing the desired concentration of this compound or KV1.3-IN-1.

-

After a stable effect is reached, record the inhibited Kv1.3 currents using the same voltage protocol.

-

The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the compound and I_control is the peak current before compound application.

-

For IC₅₀ determination, a concentration-response curve is generated by testing a range of compound concentrations.

T-Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of Kv1.3 inhibitors on the proliferation of activated T-lymphocytes.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with a suitable buffer (e.g., PBS).

2. T-Cell Proliferation Assay:

-

Resuspend PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).

-

Seed the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of KV1.3-IN-1 or a vehicle control for a short period (e.g., 30-60 minutes).

-

Stimulate T-cell proliferation by adding a mitogen, such as phytohemagglutinin (PHA), to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. Measurement of Proliferation:

-

Assess cell proliferation using a standard method, such as:

-

[³H]-Thymidine incorporation: Add [³H]-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dye dilution: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry.

-

Colorimetric assays (e.g., MTT, WST-1): Add the respective reagent to the wells and measure the absorbance at the appropriate wavelength.

-

4. Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of the inhibitor relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Discussion and Future Directions

The available data indicates that KV1.3-IN-1 is a potent inhibitor of the Kv1.3 channel, with an IC₅₀ in the low nanomolar range in activated T-lymphocytes. Its ability to impair Ca²⁺ signaling and inhibit T-cell activation and proliferation underscores its potential as an immunomodulatory agent. The cis-isomer, this compound, also demonstrates inhibitory activity against the Kv1.3 channel, although the single data point available suggests it may be less potent than the trans-isomer.

Further research is necessary to fully characterize this compound. Key areas for future investigation include:

-

Determination of the IC₅₀ of this compound in various cell types to accurately assess its potency.

-

Selectivity profiling of both isomers against other Kv channels (e.g., Kv1.1, Kv1.5) and other ion channels to determine their therapeutic window.

-

In vivo studies in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis) to evaluate the efficacy and safety of both isomers.

-

Detailed structural studies to understand the binding site and the mechanism of inhibition of these compounds on the Kv1.3 channel.

References

Unraveling the Structure and Function of cis-KV1.3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of cis-KV1.3-IN-1, a novel inhibitor of the voltage-gated potassium channel KV1.3. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and channelopathy.

Core Structure and Chemical Properties

This compound, also identified as compound cis-18, is a thiophene-based small molecule inhibitor of the KV1.3 channel. It is the cis-isomer of the more potent trans-isomer, KV1.3-IN-1 (trans-18). The core structure consists of a central thiophene (B33073) ring linked to a substituted benzamide (B126) moiety. The cis-configuration refers to the spatial arrangement of substituents around a double bond or a ring structure within the molecule. While the exact chemical structure is detailed in the primary literature, it is characterized by a specific stereochemistry that distinguishes it from its trans counterpart.

Mechanism of Action: Targeting the KV1.3 Channel

This compound functions as an inhibitor of the KV1.3 voltage-gated potassium channel. These channels play a crucial role in shaping the action potential and regulating cellular processes such as proliferation and activation, particularly in immune cells like T-lymphocytes.[1] By blocking the flow of potassium ions through the KV1.3 channel, this compound can modulate the membrane potential of these cells. This disruption of ion homeostasis interferes with the signaling pathways that govern immune cell activation and proliferation, highlighting its potential as an immunomodulatory agent.

The primary mechanism of action involves the binding of the inhibitor to the channel protein, leading to a conformational change that occludes the ion conduction pathway. The activity of this compound has been demonstrated in heterologous expression systems, such as Xenopus oocytes, engineered to express human KV1.3 channels.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified using electrophysiological techniques. The following table summarizes the available quantitative data for this compound and its trans-isomer for comparative purposes.

| Compound | Target | Assay System | Concentration | % Inhibition | IC50 | Reference |

| This compound (cis-18) | hKV1.3 | Xenopus oocytes | 10 µM | 25.53% | Not Reported | [2] |

| KV1.3-IN-1 (trans-18) | hKV1.3 | Phytohemagglutinin (PHA)-activated T-lymphocytes | - | - | 26.1 nM | [3] |

| KV1.3-IN-1 (trans-18) | hKV1.3 | Ltk⁻ cells | - | - | 230 nM | [3] |

| KV1.3-IN-1 (trans-18) | hKV1.3 | Xenopus laevis oocytes | - | - | 136 nM | [1][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound and related compounds.

Synthesis of Thiophene-Based KV1.3 Inhibitors

The synthesis of this compound and its analogs is achieved through a multi-step organic synthesis route. A general procedure is outlined below, based on the synthesis of similar thiophene-based KV1.3 inhibitors.

Caption: General synthetic workflow for thiophene-based KV1.3 inhibitors.

Detailed Methodology: The synthesis typically begins with the coupling of a functionalized thiophene derivative with a substituted benzamide precursor. This is often followed by a series of reactions to construct the core scaffold of the molecule. The final steps may involve modifications to the peripheral functional groups to optimize activity and selectivity. Crucially, the synthesis will likely produce a mixture of cis and trans isomers, which are then separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound. For the precise reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication by Gubič et al. (2023) in the European Journal of Medicinal Chemistry.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The functional activity of this compound on the human KV1.3 channel is assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Caption: Experimental workflow for TEVC recording in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human KV1.3 channel.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression in the oocyte membrane.

-

Electrophysiological Recording: A two-electrode voltage clamp setup is used to clamp the oocyte membrane potential and record the potassium currents flowing through the expressed KV1.3 channels.

-

Compound Application: A baseline recording of the KV1.3 current is established. Subsequently, a solution containing this compound at a specific concentration (e.g., 10 µM) is perfused over the oocyte.

-

Data Analysis: The current is recorded again in the presence of the compound. The percentage of inhibition is calculated by comparing the current amplitude before and after the application of this compound.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on the KV1.3 channel has downstream effects on T-cell signaling pathways that are critical for their activation and proliferation.

Caption: Impact of this compound on T-cell activation signaling.

Pathway Description: T-cell activation, initiated by the T-cell receptor (TCR), leads to membrane depolarization. The subsequent opening of KV1.3 channels allows for potassium (K+) efflux, which repolarizes or hyperpolarizes the cell membrane. This negative membrane potential is crucial for maintaining the electrochemical gradient that drives calcium (Ca2+) influx through calcium channels. The resulting increase in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).

This compound, by inhibiting the KV1.3 channel, prevents the necessary K+ efflux. This leads to a more depolarized membrane potential, reducing the driving force for Ca2+ entry. The subsequent decrease in intracellular Ca2+ signaling dampens the calcineurin-NFAT pathway, ultimately suppressing T-cell activation and proliferation.

Conclusion and Future Directions

This compound represents a novel chemical scaffold for the inhibition of the KV1.3 potassium channel. While its inhibitory activity is less potent than its trans-isomer, it serves as an important tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective KV1.3 inhibitors. The thiophene-based core of this compound series offers a promising starting point for the design of new therapeutics for autoimmune diseases and other conditions where KV1.3 plays a pathological role. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore the therapeutic potential of this class of compounds in relevant preclinical models.

References

cis-KV1.3-IN-1: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, neuroinflammatory conditions, and certain cancers. Its role in modulating immune cell activation and proliferation makes it an attractive candidate for selective immunosuppression. This technical guide focuses on cis-KV1.3-IN-1, a small molecule inhibitor of the Kv1.3 channel. While data specific to this cis-isomer is limited, this document provides a comprehensive overview of its known characteristics, places it within the broader context of Kv1.3 inhibition, and details relevant experimental protocols and signaling pathways. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related Kv1.3 inhibitors.

Introduction to Kv1.3 as a Therapeutic Target

The voltage-gated potassium channel Kv1.3, a member of the Shaker family, is a key regulator of cellular membrane potential.[1] It is expressed in various tissues, including the nervous and immune systems.[1][2] In the immune system, Kv1.3 is particularly crucial for the function of T lymphocytes, macrophages, and microglia.[1][2] By controlling potassium ion efflux, Kv1.3 helps maintain the negative membrane potential necessary for sustained calcium influx, a critical step in T-cell activation and proliferation.[1]

The expression of Kv1.3 is significantly upregulated in activated effector memory T cells (TEM), which are key mediators in many autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[2][3] This differential expression allows for the selective targeting of pathogenic TEM cells while sparing other T-cell subsets, offering a more targeted immunomodulatory approach compared to broad-spectrum immunosuppressants.[4] Beyond autoimmune disorders, aberrant Kv1.3 expression and function have been implicated in neuroinflammatory diseases like Alzheimer's and in the proliferation of certain cancer cells.[2][5]

This compound: An Overview

This compound is identified as the cis-isomer of the more extensively studied Kv1.3 inhibitor, KV1.3-IN-1 (also referred to as compound trans-18).[6][7] As an inhibitor of the Kv1.3 channel, it represents a potential therapeutic agent for diseases driven by Kv1.3 activity.

Quantitative Data

Specific quantitative data for this compound is sparse. The primary available data point demonstrates its inhibitory effect on the human Kv1.3 channel.

| Compound | Target | Assay System | Concentration | % Inhibition | Reference |

| This compound | hKv1.3 | Xenopus oocytes | 10 µM | 25.53% | [6] |

For comparative purposes, the trans-isomer, KV1.3-IN-1, has been more thoroughly characterized:

| Compound | Target | Assay System | IC50 | Reference |

| KV1.3-IN-1 | Kv1.3 | Ltk- cells | 230 nM | [7] |

| KV1.3-IN-1 | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [7] |

The difference in potency and potentially in selectivity between cis and trans isomers is a critical area for further investigation. For some classes of Kv1.3 inhibitors, trans-isomers have been reported to exhibit greater selectivity over other Kv1.x family channels compared to their cis counterparts.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Kv1.3 inhibitors is the blockade of potassium ion flow through the channel pore. This inhibition leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium entry through channels like the Calcium Release-Activated Calcium (CRAC) channel. The resulting decrease in intracellular calcium signaling impairs downstream pathways essential for immune cell activation and proliferation.

T-Cell Activation Signaling Pathway

The inhibition of Kv1.3 by agents like this compound is expected to disrupt the canonical T-cell activation pathway.

Proliferation Signaling via the "Voltage Sensor Model"

Beyond its role in regulating ion flux, Kv1.3 can also act as a "voltage sensor," where conformational changes in the channel protein, independent of ion permeation, can initiate intracellular signaling cascades that promote proliferation. This involves the phosphorylation of residues on the channel's C-terminus, which can then serve as docking sites for signaling proteins.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize Kv1.3 inhibitors and would be applicable for the further investigation of this compound.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard method for characterizing the effects of a compound on ion channel function and was used to generate the initial data for this compound.

Objective: To measure the inhibitory effect of this compound on Kv1.3 channel currents.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human Kv1.3 channel. Incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

-

Compound Application:

-

Establish a stable baseline current recording.

-

Perfuse the chamber with the bath solution containing the desired concentration of this compound (e.g., 10 µM).

-

Record currents until a steady-state inhibition is achieved.

-

-

Data Analysis: Calculate the percentage of current inhibition by comparing the peak current amplitude in the presence and absence of the compound.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Activation: Culture PBMCs in complete RPMI-1640 medium and stimulate with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Compound Treatment: Add varying concentrations of this compound to the cell cultures at the time of activation. Include a vehicle control (e.g., DMSO).

-

Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard method:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which corresponds to cell division.

-

-

Data Analysis: Determine the concentration-dependent inhibition of T-cell proliferation and calculate the IC50 value for this compound.

Future Directions and Considerations

The therapeutic potential of this compound is currently underexplored. To advance its development, the following areas require investigation:

-

Synthesis and Chiral Separation: Development of a robust synthetic route for this compound and a reliable method for separating it from its trans-isomer are essential for producing material for further studies.

-

Potency and Selectivity: A comprehensive electrophysiological screen is needed to determine the IC50 of this compound on the Kv1.3 channel and to assess its selectivity against other Kv channel subtypes (e.g., Kv1.1, Kv1.5) and other ion channels (e.g., hERG).

-

In Vitro Efficacy: The anti-proliferative and cytokine-inhibiting effects of this compound should be confirmed in primary human T cells, particularly in TEM cells.

-

In Vivo Preclinical Studies: Evaluation in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis) is a critical next step to assess in vivo efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR): A medicinal chemistry campaign to explore the SAR of this compound and related analogs could lead to the discovery of more potent and selective inhibitors.

Conclusion

This compound is a small molecule inhibitor of the therapeutically relevant Kv1.3 potassium channel. While its characterization is in the early stages, its demonstrated activity warrants further investigation. By leveraging the extensive knowledge of Kv1.3 biology and the established protocols for inhibitor characterization, the therapeutic potential of this compound can be systematically evaluated. This technical guide provides the foundational information and experimental frameworks necessary to embark on such an investigation, with the ultimate goal of developing novel, targeted therapies for immune-mediated diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Preliminary Studies on cis-KV1.3-IN-1: A Technical Overview for Drug Development Professionals

Introduction

The voltage-gated potassium channel KV1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Its pivotal role in the activation and proliferation of effector memory T-cells (TEM), which are key mediators of chronic inflammation, has driven the search for potent and selective inhibitors.[3][4] This technical guide provides a concise overview of the preliminary findings on cis-KV1.3-IN-1, a less-characterized stereoisomer of the potent KV1.3 inhibitor, KV1.3-IN-1 (trans-18). This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational data and therapeutic context of this compound.

The KV1.3 Channel: A Strategic Target for Immunomodulation

KV1.3 channels are critical for maintaining the membrane potential of T-lymphocytes. Upon T-cell receptor activation, an influx of Ca2+ is required to initiate downstream signaling cascades that lead to cytokine production and cellular proliferation. The efflux of K+ ions through KV1.3 channels counteracts membrane depolarization, thus sustaining the electrochemical gradient necessary for prolonged Ca2+ entry.[4][5] In chronically activated TEM cells, KV1.3 channels are significantly upregulated, making them highly susceptible to blockade.[3] Inhibition of KV1.3 dampens the Ca2+ signal, thereby suppressing TEM cell activation and proliferation without affecting other T-cell subsets, offering a targeted approach to immunotherapy.[3][4]

Quantitative Data Summary

The available data on this compound is limited, highlighting its preliminary stage of investigation. The primary quantitative finding is its inhibitory effect in a heterologous expression system. For context, this is presented alongside the more extensive data available for its trans-isomer, KV1.3-IN-1 (trans-18), which has been shown to be a potent inhibitor.[6][7][8]

| Compound | Assay System | Concentration | % Inhibition | IC50 | Reference |

| This compound | Xenopus oocytes expressing hKV1.3 | 10 µM | 25.53% | Not Determined | [Vendor Data] |

| KV1.3-IN-1 (trans-18) | Xenopus laevis oocytes | - | - | 136 nM | [6] |

| KV1.3-IN-1 (trans-18) | PHA-activated T-lymphocytes | - | - | 26.1 nM | [6][7] |

| KV1.3-IN-1 (trans-18) | Ltk- cells | - | - | 230 nM | [6][7] |

| KV1.3-IN-1 (trans-18) | Whole-cell patch-clamp | - | - | 122 nM | [8][9] |

Note: Vendor data for this compound is consistently reported by multiple chemical suppliers without citation of a primary publication.

Studies on related benzamide-derived KV1.3 inhibitors have indicated that in the carbamate (B1207046) series, to which KV1.3-IN-1 belongs, trans-isomers are generally more potent than their cis counterparts.[8][9] This is consistent with the significantly lower potency observed for this compound compared to the nanomolar activity of the trans-isomer.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a representative methodology for assessing the inhibitory activity of compounds on KV1.3 channels expressed in Xenopus laevis oocytes, the system used to generate the data for this compound.

1. Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated by incubation in a collagenase solution.

-

Synthesized cRNA encoding the human KV1.3 channel (hKV1.3) is injected into the cytoplasm of each oocyte.

-

Injected oocytes are incubated for 2-4 days at 14–17°C to allow for channel expression.[10]

2. Electrophysiological Recording:

-

Recordings are performed at room temperature using a two-electrode voltage clamp amplifier.

-

Both voltage and current microelectrodes are filled with a 1 M KCl solution.[10]

-

The oocyte is placed in a recording chamber and perfused with a bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4).[10]

-

The membrane potential is held at a holding potential of -80 mV.

-

To elicit KV1.3 currents, depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.[11]

3. Compound Application and Data Analysis:

-

A stable baseline current is recorded.

-

The bath solution is then exchanged for one containing the test compound (this compound at 10 µM).

-

The effect of the compound on the peak current amplitude is recorded after a stable level of inhibition is reached.

-

The percentage of inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.

-

For IC50 determination, this process is repeated for a range of concentrations, and the resulting data are fitted to a dose-response curve.

Visualizations

Signaling and Experimental Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Structures of the T cell potassium channel Kv1.3 with immunoglobulin modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive effects of new thiophene-based KV1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]